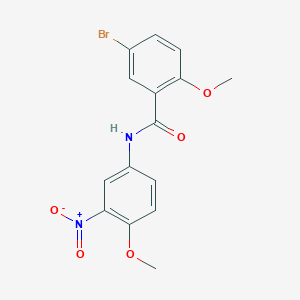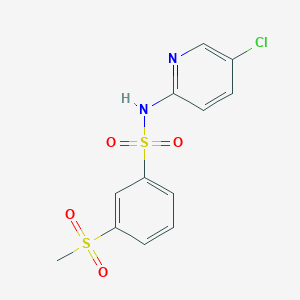![molecular formula C21H29ClN2O B4405535 1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405535.png)
1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride
Descripción general
Descripción
1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BPPM, is a chemical compound that has been widely studied for its potential use in the treatment of various diseases. BPPM has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the improvement of cognitive function and reduction of beta-amyloid plaques in the brain in Alzheimer's disease, and the protection of dopaminergic neurons and improvement of motor function in Parkinson's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further cancer research. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its potential use in clinical settings. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride, including further studies on its mechanism of action, the development of targeted therapies based on its effects, and the evaluation of its potential use in clinical settings. Additionally, this compound may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
Aplicaciones Científicas De Investigación
1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propiedades
IUPAC Name |
1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-22-13-15-23(16-14-22)12-5-17-24-21-10-8-20(9-11-21)18-19-6-3-2-4-7-19;/h2-4,6-11H,5,12-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFIZSOCQCHVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)
![1-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)ethanone](/img/structure/B4405457.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4405461.png)
![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4405472.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4405486.png)

![methyl 1-[4-(allyloxy)benzoyl]-1H-indole-3-carboxylate](/img/structure/B4405502.png)
![3-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4405509.png)
![3-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4405514.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405515.png)
![(4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4405543.png)
![4-[2-(8-quinolinyloxy)ethoxy]benzonitrile](/img/structure/B4405551.png)

